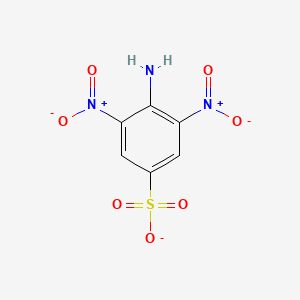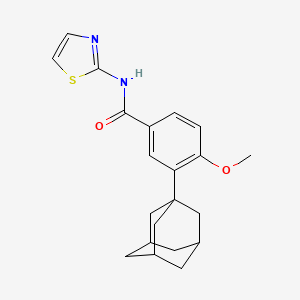![molecular formula C16H19N4OPS2 B11482551 3-[(4-Methoxybenzyl)amino]-1-(methylsulfanyl)-1,5,6,7-tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile 1-sulfide](/img/structure/B11482551.png)
3-[(4-Methoxybenzyl)amino]-1-(methylsulfanyl)-1,5,6,7-tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile 1-sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Methoxybenzyl)amino]-1-(methylsulfanyl)-1,5,6,7-tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile 1-sulfide is a complex organic compound featuring a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxybenzyl)amino]-1-(methylsulfanyl)-1,5,6,7-tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile 1-sulfide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the core tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine structure This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxybenzyl)amino]-1-(methylsulfanyl)-1,5,6,7-tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile 1-sulfide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[(4-Methoxybenzyl)amino]-1-(methylsulfanyl)-1,5,6,7-tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile 1-sulfide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
3-[(4-Methoxybenzyl)amino]-1-(methylsulfanyl)-1,5,6,7-tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile: A closely related compound with slight structural variations.
4-Methoxybenzylamine derivatives: Compounds with similar functional groups but different core structures.
Tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine derivatives: Compounds with the same core but different substituents.
Uniqueness
The uniqueness of 3-[(4-Methoxybenzyl)amino]-1-(methylsulfanyl)-1,5,6,7-tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile 1-sulfide lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a versatile platform for the development of new compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C16H19N4OPS2 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methylimino]-1-methylsulfanyl-1-sulfanylidene-2,5,6,7-tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile |
InChI |
InChI=1S/C16H19N4OPS2/c1-21-13-7-5-12(6-8-13)11-18-16-14(10-17)15-4-3-9-20(15)22(23,19-16)24-2/h5-8H,3-4,9,11H2,1-2H3,(H,18,19,23) |
InChI Key |
LVPPIONGOBNNNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN=C2C(=C3CCCN3P(=S)(N2)SC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(dimethylamino)propyl]-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine](/img/structure/B11482469.png)


![N-[1-(4-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide](/img/structure/B11482487.png)
![7-{3-[(4-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11482490.png)
![7-Amino-3-(4-chlorophenyl)-5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11482492.png)
![N-[(2E)-6-chloro-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11482497.png)
![ethyl 1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-phenylpiperidine-4-carboxylate](/img/structure/B11482500.png)
![3'-(4-Methylbenzenesulfonyl)-8'-nitro-5-phenyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrazino[1,2-A]quinoline]-2,4,6-trione](/img/structure/B11482504.png)
![Benzene, 1-methyl-4-[[2,2,2-trifluoro-1-[2-[(phenylamino)carbonyl]hydrazino]ethylidene]amino]-](/img/structure/B11482511.png)
![Ethyl 2-methyl-6-oxo-4-{[2-(trifluoromethyl)phenyl]carbamoyl}-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B11482514.png)
methanone](/img/structure/B11482523.png)

![3-[(phenylsulfonyl)methyl]-N-[4-(piperidin-1-ylmethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11482530.png)
